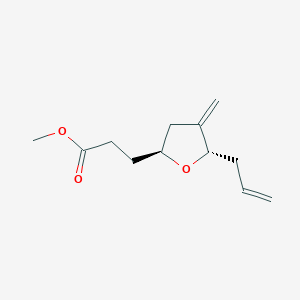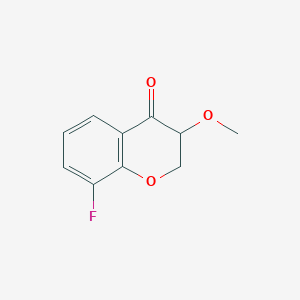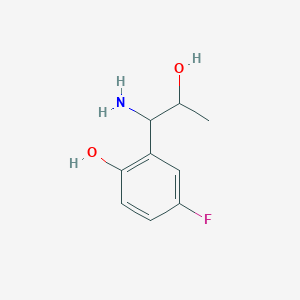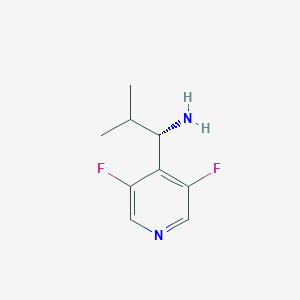
Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-YL)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-YL)propanoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-YL)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the use of allyl alcohol and a suitable acid catalyst to form the tetrahydrofuran ring. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-YL)propanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in anhydrous solvents under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-YL)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
Biology: This compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism by which Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-YL)propanoate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-yl)propanoate: This compound has a similar structure but includes an oxo group instead of a methylene group.
Tertiary butyl esters: These compounds share some reactivity patterns and are used in similar applications.
Uniqueness
Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-YL)propanoate is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its tetrahydrofuran ring and methylene group make it a versatile intermediate in organic synthesis and a valuable compound for research and industrial purposes.
特性
分子式 |
C12H18O3 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
methyl 3-[(2S,5S)-4-methylidene-5-prop-2-enyloxolan-2-yl]propanoate |
InChI |
InChI=1S/C12H18O3/c1-4-5-11-9(2)8-10(15-11)6-7-12(13)14-3/h4,10-11H,1-2,5-8H2,3H3/t10-,11-/m0/s1 |
InChIキー |
FOWJWKQYXHZRLY-QWRGUYRKSA-N |
異性体SMILES |
COC(=O)CC[C@H]1CC(=C)[C@@H](O1)CC=C |
正規SMILES |
COC(=O)CCC1CC(=C)C(O1)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052943.png)
![4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13052950.png)


![2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13052970.png)







![Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13052989.png)

